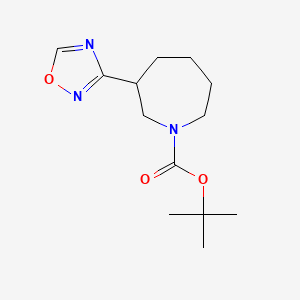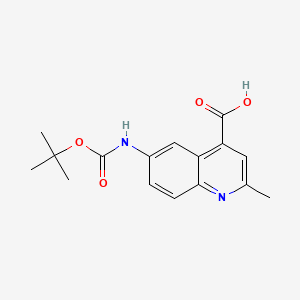
Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate typically involves the formation of the oxadiazole ring followed by the introduction of the azepane and tert-butyl groups. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The azepane ring can be introduced through nucleophilic substitution reactions, and the tert-butyl group is often added via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is used in bioconjugation reactions and as a ligand in various biochemical assays.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic the behavior of these functional groups in biological systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Azepane Derivatives: Compounds containing the azepane ring but with different functional groups.
Tert-butyl Esters: Compounds with the tert-butyl ester functional group but different core structures.
Uniqueness
Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate is unique due to the combination of the oxadiazole ring, azepane ring, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C13H21N3O3 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-7-5-4-6-10(8-16)11-14-9-18-15-11/h9-10H,4-8H2,1-3H3 |
Clé InChI |
HVBLPLDVLDKSSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)






![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
